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Cat. No.: B1399773 Get Quote

An In-Depth Technical Guide to (2R)-2-(methoxymethyl)azetidine: Properties, Synthesis, and

Applications

Introduction: The Azetidine Scaffold in Modern Drug
Discovery
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative

obscurity to become a privileged scaffold in medicinal chemistry.[1][2] Its significance lies in the

unique combination of properties conferred by its strained four-membered ring system. Unlike

its more strained three-membered aziridine cousin, the azetidine ring is generally more stable,

yet it imparts a degree of conformational rigidity that is highly desirable for optimizing ligand-

target interactions.[3][4] This rigidity allows for precise control over the spatial orientation of

substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

(2R)-2-(methoxymethyl)azetidine is a chiral building block that capitalizes on these

advantages. The "(2R)" designation specifies the stereochemistry at the 2-position, a critical

feature for interacting with chiral biological systems like enzymes and receptors. The

methoxymethyl substituent provides an additional vector for interaction, can improve aqueous

solubility, and may influence the molecule's pharmacokinetic profile.[5] This guide provides a

comprehensive overview of the core physical and chemical properties, a plausible synthetic

pathway, and the strategic application of this valuable building block for professionals in drug

development.
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PART 1: Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, a robust

profile can be constructed from computed data and established principles of organic chemistry.

Core Physical Properties
A summary of the key physical and computed properties for 2-(methoxymethyl)azetidine is

presented below. These values are essential for experimental design, including reaction setup,

purification, and formulation.

Property Value Source

Molecular Formula C₅H₁₁NO PubChem[6]

Molecular Weight 101.15 g/mol PubChem[6]

Monoisotopic Mass 101.084063974 Da PubChem[6]

XLogP3-AA (LogP) -0.2 PubChem[6]

Hydrogen Bond Donor Count 1 PubChem[6]

Hydrogen Bond Acceptor

Count
2 PubChem[6]

Rotatable Bond Count 2 PubChem[6]

Topological Polar Surface Area 21.3 Å² PubChem[6]

Storage Conditions 2-8°C, under inert gas MySkinRecipes[5]

The negative LogP value suggests that the compound is hydrophilic, with good potential for

solubility in polar solvents, a property enhanced by the ether and amine functionalities. The

topological polar surface area (TPSA) is well within the range typically associated with good

cell permeability.

Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized

compound.[7][8] The following are the predicted spectral characteristics for (2R)-2-
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(methoxymethyl)azetidine.

¹H NMR Spectroscopy:

N-H Proton: A broad singlet, typically in the 1.5-3.0 ppm range, which is exchangeable

with D₂O.

C2-H Proton: A multiplet, expected around 3.5-4.0 ppm, coupled to the protons on C3 and

the adjacent methylene group.

CH₂-O (exocyclic): Two diastereotopic protons appearing as a multiplet (likely a doublet of

doublets) around 3.4-3.6 ppm.

O-CH₃ Protons: A sharp singlet around 3.3 ppm.

C3-H₂ Protons: Two diastereotopic protons appearing as complex multiplets, likely in the

2.0-2.5 ppm range.

C4-H₂ Protons: Two diastereotopic protons appearing as multiplets, shifted downfield

compared to C3 due to proximity to the nitrogen, likely in the 3.0-3.5 ppm range.

¹³C NMR Spectroscopy:

C2: ~60-65 ppm

C4: ~45-50 ppm

C3: ~25-30 ppm

CH₂-O (exocyclic): ~75-80 ppm

O-CH₃: ~58-60 ppm

Infrared (IR) Spectroscopy:

N-H Stretch: A moderate, somewhat broad absorption in the 3300-3500 cm⁻¹ region.
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C-H Stretch (sp³): Multiple sharp absorptions just below 3000 cm⁻¹ (typically 2850-2960

cm⁻¹).

C-O Stretch (Ether): A strong, characteristic absorption in the 1070-1150 cm⁻¹ region.

Mass Spectrometry (MS):

The primary molecular ion peak (M+) in an electron ionization (EI) mass spectrum would

be expected at m/z = 101. The protonated molecule [M+H]⁺ would be observed at m/z =

102 in electrospray ionization (ESI) mode.

PART 2: Chemical Reactivity, Stability, and
Synthesis
The chemical behavior of (2R)-2-(methoxymethyl)azetidine is dominated by two key features:

the nucleophilicity of the secondary amine and the inherent strain of the four-membered ring.[3]

Core Chemical Reactivity
The lone pair of electrons on the secondary amine nitrogen is readily available for reaction with

a wide range of electrophiles. This makes it a versatile intermediate for further functionalization.

Common reactions include:

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form

stable amides.

N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides (often under palladium

catalysis) to introduce substituents on the nitrogen.

N-Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing

agent (e.g., sodium triacetoxyborohydride) to form tertiary amines.

While more stable than aziridines, the azetidine ring can undergo ring-opening reactions under

specific conditions, particularly with strong acids, which protonate the ring nitrogen and
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facilitate nucleophilic attack.[9] This strain-driven reactivity can be exploited in certain synthetic

strategies but also dictates the need for careful handling and reaction condition selection.[3]

Key Reactions of the Azetidine Nitrogen

(2R)-2-(methoxymethyl)azetidine

N-Acylation
(Amide Formation)

 RCOCl,
 Base

N-Alkylation
(Tertiary Amine)

 R'-X or
 Pd-cat.

N-Sulfonylation
(Sulfonamide)

 RSO₂Cl,
 Base

Click to download full resolution via product page

Caption: Common electrophilic reactions at the secondary amine of the azetidine ring.

Stability and Handling
(2R)-2-(methoxymethyl)azetidine is a basic amine and should be handled accordingly. It is

typically stored as its hydrochloride salt to improve stability and ease of handling.[10] The free

base should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated

temperatures (2-8°C) to prevent oxidation and reaction with atmospheric carbon dioxide.[5] It is

generally stable to a range of reaction conditions but should be protected from strong, non-

nucleophilic acids that could promote decomposition.[9]

Proposed Synthesis and Purification Protocol
The synthesis of chiral 2-substituted azetidines often begins from readily available chiral

precursors like amino acids or amino alcohols.[11][12] A plausible and efficient route to (2R)-2-
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(methoxymethyl)azetidine starts from (R)-serine methyl ester.

Rationale: This pathway leverages a common and reliable strategy for forming four-membered

rings: the intramolecular cyclization of a γ-amino alcohol derivative.[11] Starting with a chiral

building block like (R)-serine ensures the final product has the desired (2R) stereochemistry.

Each step uses well-established, high-yielding reactions.

Proposed Synthetic Pathway

1. (R)-Serine
Methyl Ester 2. N-Boc ProtectionBoc₂O 3. Ester Reduction

(Amino Alcohol)
LiBH₄ 4. O-MethylationNaH, MeI 5. OH Activation

(Tosylation)
TsCl, Pyridine 6. Intramolecular

Cyclization
NaH 7. N-Boc

Deprotection
TFA or HCl

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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